Betiatid

Übersicht

Beschreibung

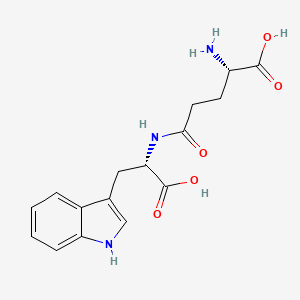

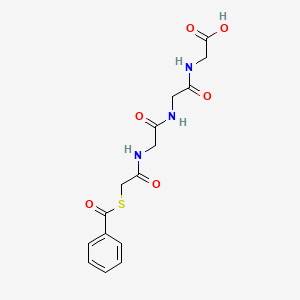

Betiatide is a small molecule compound with the chemical formula C15H17N3O6S . It is primarily used as a diagnostic agent in nuclear medicine, particularly for renal imaging. Betiatide is light-sensitive and must be protected from light to maintain its efficacy .

Wissenschaftliche Forschungsanwendungen

Betiatide has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: Betiatide is used in biological studies to investigate renal function and structure.

Medicine: In nuclear medicine, betiatide is used as a diagnostic agent for renal imaging. .

Industry: Betiatide is used in the production of diagnostic kits for renal imaging

Safety and Hazards

Betiatide is a radiopharmaceutical medication used in nuclear medicine. Therefore, necessary safety precautions must be taken while handling this drug to reduce radiation exposure . Only healthcare professionals who have received specialized training and have been authorized by the relevant government agency to handle radionuclides should be allowed to use and manage radiopharmaceuticals safely .

Wirkmechanismus

Betiatide exerts its effects by binding to specific receptors in the renal cortex. When labeled with technetium Tc 99m, it allows for the visualization of renal function and structure through gamma imaging. The compound is rapidly taken up by the kidneys and excreted, providing detailed images of renal perfusion and function .

Vorbereitungsmethoden

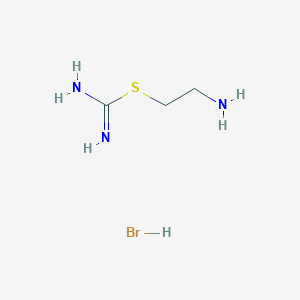

Betiatide is synthesized through a series of chemical reactions involving the incorporation of a benzoylthio group into a glycine-based structure. The synthetic route typically involves the following steps:

Formation of Benzoylthioacetyl Intermediate: This step involves the reaction of benzoyl chloride with thioglycolic acid to form benzoylthioacetic acid.

Coupling with Glycine Derivatives: The benzoylthioacetic acid is then coupled with glycine derivatives through peptide bond formation, resulting in the formation of betiatide.

For industrial production, betiatide is supplied as a sterile, non-pyrogenic, lyophilized powder. It is reconstituted with sterile sodium pertechnetate Tc 99m injection to form technetium Tc 99m mertiatide, which is suitable for intravenous administration .

Analyse Chemischer Reaktionen

Betiatide undergoes various chemical reactions, including:

Oxidation: Betiatide can undergo oxidation reactions, particularly at the sulfur atom in the benzoylthio group.

Substitution: The compound can participate in substitution reactions, where the benzoylthio group can be replaced by other functional groups.

Hydrolysis: Betiatide can undergo hydrolysis, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles for substitution reactions, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

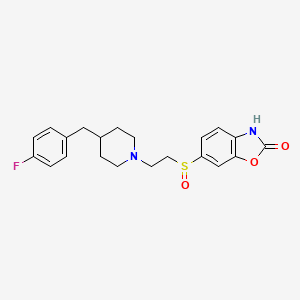

Betiatide is unique in its structure and function compared to other diagnostic agents. Similar compounds include:

Mannitol: Used for cerebral edema and cystic fibrosis, but not for renal imaging.

Tuberculin purified protein derivative: Used for tuberculosis diagnosis, not for renal imaging.

Betiatide’s specificity for renal imaging and its ability to provide detailed renal function and structure images make it a valuable diagnostic tool in nuclear medicine.

Eigenschaften

IUPAC Name |

2-[[2-[[2-[(2-benzoylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O6S/c19-11(16-6-12(20)18-8-14(22)23)7-17-13(21)9-25-15(24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,19)(H,17,21)(H,18,20)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPYMEBVIDZKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048788 | |

| Record name | Betiatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103725-47-9 | |

| Record name | N-[2-(Benzoylthio)acetyl]glycylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103725-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betiatide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103725479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betiatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betiatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETIATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NV2SR34P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.